molecular formula C15H12ClNO4 B12192446 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]benzoic acid CAS No. 38370-62-6

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]benzoic acid

Cat. No.: B12192446
CAS No.: 38370-62-6
M. Wt: 305.71 g/mol
InChI Key: KBHOWWNGDMGYRD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(5-chloro-2-methoxyphenyl)amino]carbonyl]- is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a benzoic acid core substituted with a 5-chloro-2-methoxyphenyl group and an amino carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(5-chloro-2-methoxyphenyl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with appropriate amines and chlorinating agents. One common method includes dissolving benzoic acid in an organic solvent, followed by the addition of chloromethane or chloroacetic acid and an acid catalyst such as sulfuric acid or copper chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(5-chloro-2-methoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.

    Substitution: Common in aromatic compounds, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing groups, while reduction can produce amine derivatives.

Scientific Research Applications

Benzoic acid, 2-[[(5-chloro-2-methoxyphenyl)amino]carbonyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 2-[[(5-chloro-2-methoxyphenyl)amino]carbonyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[(5-chloro-2-methoxyphenyl)amino]carbonyl]- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

38370-62-6

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H12ClNO4/c1-21-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

KBHOWWNGDMGYRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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